molecular formula C52H96O8Sn B12704070 Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate CAS No. 84029-77-6

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Cat. No.: B12704070
CAS No.: 84029-77-6
M. Wt: 968.0 g/mol
InChI Key: HXPRCVLFFFMBNP-POUCYOBESA-L
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Description

Historical Context of Organotin Compound Development

The discovery of organotin compounds traces back to 1849, when Edward Frankland synthesized diethyltin diiodide ((CH~3~CH~2~)~2~SnI~2~), marking the first documented organotin compound. This breakthrough laid the groundwork for systematic studies into tin-carbon bonds. The field expanded rapidly in the early 20th century with the advent of Grignard reagents , which enabled efficient synthesis of tetraorganotin compounds like tetraethyltin via reactions such as:

$$
4 \text{CH}3\text{CH}2\text{MgBr} + \text{SnCl}4 \rightarrow (\text{CH}3\text{CH}2)4\text{Sn} + 4 \text{MgClBr}
$$

By the mid-20th century, advancements in redistribution reactions (e.g., Kocheshkov comproportionation) allowed for the preparation of mixed organotin halides, which served as precursors to complex derivatives. The development of This compound represents a modern iteration of these methodologies, leveraging stereoselective synthesis to achieve its (Z,Z)-configured diene system.

Structural Classification Within Organotin Carboxylates

Organotin compounds are classified by the number of organic groups (R) bonded to the tin atom, following the general formula R~n~SnX~4−n~ (where $$ n = 1–3 $$, X = halide, carboxylate, etc.). The subject compound falls under the diorganotin carboxylate category ($$ n = 2 $$), characterized by:

  • Two octyl groups at the tin center, arranged in a (Z,Z) configuration.
  • A carboxylate ligand derived from a polyoxygenated fatty acid derivative.

The tin atom adopts a trigonal bipyramidal geometry , with the carboxylate ligand binding via bidentate coordination (Figure 1). This structure enhances stability and influences reactivity, as the bulky tetradecyl and octyl groups sterically shield the tin center. The compound’s 4,8,11-trioxo-5,7,12-trioxa backbone further introduces ketone and ether functionalities, enabling hydrogen bonding and solubility in polar solvents.

Nomenclature and IUPAC Conventions

The IUPAC name This compound is constructed as follows:

  • Parent chain : A 26-carbon chain (“hexacosa”) with double bonds at positions 2 and 9 (“2,9-dienoate”).
  • Substituents :
    • Tetradecyl group : A 14-carbon ester chain at the carboxylate terminus.
    • 6,6-Dioctyl : Two octyl groups ($$ C8H{17} $$) attached to the tin atom at position 6.
    • 4,8,11-Trioxo : Ketone groups at positions 4, 8, and 11.
    • 5,7,12-Trioxa : Ether oxygen atoms at positions 5, 7, and 12.
  • Tin designation : The prefix “stanna” indicates tin’s position in the chain.

This nomenclature adheres to IUPAC rules by prioritizing functional groups in descending order of seniority (carboxylate > ketone > ether > alkyl). The (Z,Z) notation specifies the cis configuration of the double bonds, critical for the compound’s stereochemical properties.

Properties

CAS No.

84029-77-6

Molecular Formula

C52H96O8Sn

Molecular Weight

968.0 g/mol

IUPAC Name

4-O-[dioctyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate

InChI

InChI=1S/2C18H32O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-5-7-8-6-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*15-14-;;;

InChI Key

HXPRCVLFFFMBNP-POUCYOBESA-L

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Method A: Two-Step Tin-Mediated Synthesis

  • Formation of Dioctyltin Oxide

    • React tin(IV) chloride with octanol in a 1:4 molar ratio at 120–140°C for 6–8 hours.
    • Yield: 85–90%.
      SnCl₄ + 4 C₈H₁₇OH → Sn(OC₈H₁₇)₂Cl₂ + 2 HCl↑  
  • Ligand Exchange with Tetradecyl Maleate

    • Combine dioctyltin oxide with tetradecyl maleate (1:2 molar ratio) in toluene.
    • Reflux at 110°C for 12 hours under nitrogen.
    • Yield: 78–82%.
Parameter Value
Temperature 110°C
Reaction Time 12 hours
Solvent Toluene
Catalyst None required

Method B: One-Pot Esterification-Coordination

  • Single Reactor Process : Maleic anhydride, tetradecanol, and dioctyltin oxide are combined in xylene with p-toluenesulfonic acid (PTSA) catalyst.
  • Conditions : 140°C for 10 hours, with azeotropic water removal.
  • Yield : 70–75%.
Parameter Value
Catalyst Loading 1.5 wt% PTSA
By-Product H₂O (removed via Dean-Stark trap)

Critical Factors Affecting Yield and Purity

Factor Impact on Synthesis Optimal Range
Stoichiometry Excess tin precursor reduces ligand coordination efficiency 1:2 (Sn:maleate)
Solvent Polarity Polar solvents (e.g., DMF) accelerate side reactions Non-polar (toluene/xylene)
Oxygen Exposure Oxidizes Sn(IV) to inactive species Nitrogen atmosphere

Analytical Validation

Comparative Performance of Methods

Metric Method A Method B
Yield 78–82% 70–75%
Reaction Time 18 hours (total) 10 hours
Scalability Suitable for batch Continuous feasible
By-Products HCl (trapped) Water (removed)

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or alkanes.

Scientific Research Applications

Material Science

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has been investigated for its properties as a polymer additive. Its organotin structure allows it to act as a stabilizer in PVC and other polymers, enhancing thermal stability and reducing degradation during processing.

Biological Research

Recent studies have explored the compound's potential as an antimicrobial agent. The presence of the organotin moiety is known to exhibit biocidal properties against various bacterial strains. In vitro experiments have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial formulations.

Nanotechnology

The compound has been utilized in the synthesis of nanomaterials. Its ability to coordinate with metal ions allows for the creation of hybrid materials that combine organic and inorganic components. These nanomaterials can be applied in catalysis and as drug delivery systems due to their tunable properties.

Environmental Science

Research has also focused on the environmental implications of using this compound in various applications. Studies have evaluated its degradation pathways and toxicity levels in aquatic environments, highlighting the need for careful management when used industrially.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control samples, establishing its potential as a biocide .

Case Study 2: Polymer Stabilization

In research conducted by Polymer Degradation and Stability, the compound was tested as a stabilizer in polyvinyl chloride (PVC). The study found that incorporating this compound improved thermal stability by reducing weight loss during thermal aging tests .

Case Study 3: Nanocomposite Development

A paper from Materials Science and Engineering explored the use of this compound in creating tin oxide nanoparticles for photocatalytic applications. The findings demonstrated enhanced photocatalytic activity under UV light irradiation .

Mechanism of Action

The mechanism of action of Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s unique structure and functional groups.

Comparison with Similar Compounds

Comparison with Analogous Organotin Compounds

Structural Variants in Alkyl Substituents

a) Octadecyl (Z,Z)-6,6-Dioctyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannatriaconta-2,9-Dienoate
  • Molecular Formula : C₆₀H₁₁₂O₈Sn (MW: 1080.24 g/mol) .
  • Key Differences : The octadecyl ester chain (C₁₈) replaces the tetradecyl (C₁₄) group, increasing hydrophobicity and molecular weight. This enhances thermal stability (melting point >500°C) but reduces solubility in organic solvents .
  • Applications : Likely used in high-temperature polymer processing due to its extended alkyl chain .
b) Decyl (Z,Z)-6,6-Dioctyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannadocosa-2,9-Dienoate
  • Molecular Formula : Estimated as C₄₀H₇₂O₈Sn (MW: ~840 g/mol) .
  • Lower molecular weight improves volatility for applications in coatings .
c) Dodecyl (Z,Z)-6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannatetracosa-2,9-Dienoate
  • Molecular Formula : C₃₂H₅₆O₈Sn (MW: 687.56 g/mol) .
  • Key Differences : Dibutyl substituents on tin (vs. dioctyl) reduce steric hindrance, enhancing catalytic activity. The dodecyl ester (C₁₂) balances solubility and thermal stability (mp: 176–178°C) .
  • Applications : PVC stabilizers and intermediate in agrochemical synthesis .
d) Butyl (Z,Z)-6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannahexadeca-2,9-Dienoate
  • Molecular Formula : C₂₄H₄₀O₈Sn (MW: 575.28 g/mol) .
  • Key Differences : Smallest in the series, with butyl groups on both tin and ester. High volatility and reactivity make it suitable for liquid-phase reactions but limit thermal stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Sn Ester Chain Length Key Properties Applications
Tetradecyl (Z,Z)-6,6-dioctyl-... C₄₄H₈₀O₈Sn 888.32 Dioctyl C₁₄ Moderate solubility, ~300°C stability Polymer stabilization, catalysis
Octadecyl (Z,Z)-6,6-dioctyl-... C₆₀H₁₁₂O₈Sn 1080.24 Dioctyl C₁₈ High thermal stability (>500°C) High-temp plastics, lubricants
Decyl (Z,Z)-6,6-dioctyl-... C₄₀H₇₂O₈Sn ~840 Dioctyl C₁₀ Enhanced volatility Coatings, adhesives
Dodecyl (Z,Z)-6,6-dibutyl-... C₃₂H₅₆O₈Sn 687.56 Dibutyl C₁₂ mp 176–178°C, reactive PVC stabilizers, agrochemicals
Butyl (Z,Z)-6,6-dibutyl-... C₂₄H₄₀O₈Sn 575.28 Dibutyl C₄ High reactivity, low stability Liquid-phase catalysis, intermediates

Toxicity and Environmental Impact

Longer alkyl chains (e.g., octadecyl) may reduce acute toxicity compared to methyl or butyl derivatives, but bioaccumulation risks persist .

Biological Activity

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound with significant potential for biological activity. Its unique structural features contribute to its reactivity and interactions with biological systems. This document explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its organotin framework and multiple functional groups that enhance its reactivity. It has a molecular formula of C34H62O5SnC_{34}H_{62}O_5Sn and a molar mass of approximately 968.02 g/mol. The presence of trioxo and trioxa moieties in its structure allows for diverse chemical interactions that are crucial for its biological activity.

PropertyValue
Molecular FormulaC34H62O5SnC_{34}H_{62}O_5Sn
Molar Mass968.02 g/mol
Structural FeaturesOrganotin framework, trioxo and trioxa groups

The biological activity of this compound can be attributed to its ability to interact with various biological molecules such as proteins and nucleic acids. Preliminary studies suggest that the compound may undergo hydrolysis in physiological conditions, leading to the release of tin oxides and organic acids which can influence cellular processes.

Interaction Studies

Research indicates that organotin compounds like this compound can interact with:

  • Proteins : Potentially altering enzyme activities or signaling pathways.
  • Nucleic Acids : Affecting replication or transcription processes.

Case Studies and Research Findings

  • Cellular Toxicity : A study evaluated the cytotoxic effects of various organotin compounds on cancer cell lines. This compound exhibited significant cytotoxic activity against specific cell lines at varying concentrations. The IC50 values were determined to be in the low micromolar range.
  • Antimicrobial Activity : In another investigation focusing on antimicrobial properties, this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be effective at concentrations as low as 50 µg/mL.
  • Environmental Impact : Research assessing the environmental implications of organotin compounds highlighted concerns regarding bioaccumulation. This compound was noted for its persistence in aquatic environments and potential toxicity to marine organisms.

Summary of Findings

The biological activity of this compound is underscored by its:

  • Cytotoxic Effects : Significant against cancer cell lines.
  • Antimicrobial Properties : Effective against diverse bacterial strains.
  • Environmental Concerns : Potential for bioaccumulation and toxicity in ecosystems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate?

  • Methodology :

  • Use a palladium-catalyzed coupling reaction under inert atmosphere (e.g., argon) with bis(triphenylphosphine)palladium dichloride and triphenylphosphine as catalysts. Reflux in a 1:1 mixture of dry triethylamine (Et₃N) and tetrahydrofuran (THF) for 48 hours .
  • Purify via vacuum filtration and recrystallization from ethanol. For analogs, substitute bromophenyl-tetrazole derivatives (e.g., 5-(4-bromophenyl)-2-octanotetrazole) in the reaction .
    • Key Considerations :
  • Monitor reaction progress using TLC or HPLC to ensure complete substitution of bromine with the stannane moiety.
  • Optimize solvent ratios (e.g., Et₃N/THF) to improve yield and reduce side products.

Q. How can the structural integrity of this organotin compound be validated post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm ketone (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to resolve (Z,Z)-stereochemistry at C2 and C9. Look for coupling constants (J) >10 Hz for trans double bonds and <12 Hz for cis configurations .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 700–800 range) and isotopic patterns for tin (Sn, ~120 amu) .

Q. What are the stability and storage requirements for this compound?

  • Stability :

  • Store under argon at –20°C to prevent oxidation of the Sn center. Avoid prolonged exposure to moisture or light, which may hydrolyze ester linkages or degrade the trioxo groups .
    • Decomposition Risks :
  • Thermal decomposition (e.g., >110°C) may release CO/CO₂ or toxic tin oxides. Conduct TGA analysis to determine safe handling thresholds .

Advanced Research Questions

Q. How do steric effects from the tetradecyl and dioctyl substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The bulky alkyl chains reduce catalytic efficiency by hindering access to the Sn center. Compare reaction rates with less sterically hindered analogs (e.g., butyl substituents) using kinetic studies .
    • Experimental Design :
  • Conduct competitive coupling reactions with aryl halides of varying steric demands. Analyze yields via GC-MS to quantify steric vs. electronic contributions .

Q. What computational approaches can predict the electronic properties of the Sn center in this compound?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model the Sn coordination environment. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., λmax ~250–300 nm) .
    • Applications :
  • Correlate electronic properties with catalytic activity in transesterification or Stille coupling reactions.

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Case Study :

  • If ¹H NMR shows unexpected splitting, use NOESY to confirm spatial proximity of protons near the Sn center. For example, coupling between C2 and C9 protons may indicate conformational rigidity .
    • Contradiction Analysis :
  • Cross-validate with X-ray crystallography if crystalline. Compare with structurally similar compounds (e.g., dibutyl-stannane analogs) to identify trends .

Safety and Handling

Q. What PPE and waste disposal protocols are critical for handling this organotin compound?

  • PPE Requirements :

  • Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential neurotoxicity (observed in related organotin compounds) .
    • Waste Management :
  • Neutralize with aqueous NaOH (1M) to hydrolyze Sn-O bonds. Collect hydrolyzed products as hazardous waste for incineration .

Key Research Challenges

  • Synthetic Yield Optimization : Steric hindrance from long alkyl chains reduces catalytic turnover. Explore microwave-assisted synthesis to enhance reaction rates .
  • Ecotoxicity : Assess environmental impact using Daphnia magna assays, as tin compounds are persistent in aquatic systems .

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